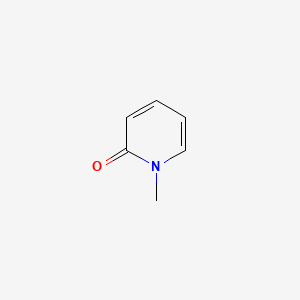
1-Methyl-2-pyridone
Overview
Description
1-Methyl-2-pyridone is an organic compound . It is a clear liquid that can appear yellowish to brown-red after melting . It is also known as N-Methyl-2-pyridone .
Synthesis Analysis
This compound can be synthesized through a reaction involving methyl acetone amine and acetic anhydride in the presence of anhydrous alkali . Recent advances in synthetic approaches to 2-pyridones have been discussed in various studies .
Molecular Structure Analysis
The molecular formula of this compound is C6H7NO . The molecular weight is 109.13 . The InChI key is DVVGIUUJYPYENY-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
This compound has a boiling point of 250°C at 740 mmHg and a melting point of 30-32°C . It has a density of 1.112 g/mL at 25°C . It is soluble in water (1000 mg/ml at 20°C) .
Scientific Research Applications
N-methyl-2-pyridone-5-carboxamide A Novel Uremic Toxin?
This study explores the potential toxic effects of N-methyl-2-pyridone-5-carboxamide (2PY), a byproduct of nicotinamide-adenine dinucleotide (NAD) degradation, particularly in chronic renal failure (CRF) patients. It investigates 2PY as an inhibitor of poly(ADP-ribose) polymerase, a nuclear enzyme involved in DNA replication and repair. Elevated serum concentrations of 2PY in CRF patients suggest it could be a novel uremic toxin due to its significant inhibition of poly(ADP-ribose) polymerase (Rutkowski et al., 2003).The Metabolism of C14 2-PAM in the Isolated Perfused Rat Liver
This research focuses on the metabolic disposition of 1-methyl-2-aldoximinopyridinium iodide-1-14C (2-PAM) in the isolated perfused rat liver, identifying 1-methyl-2-pyridone as one of its metabolites. The study investigates the metabolic pathways for the formation of this compound from 2-PAM and discusses its role in converting 2-PAM to a pyridinium ion (Miranda & Way, 1966).Regioselective Synthesis of Deuterated Analogs of the Neurotoxin MPTP
This paper presents the use of 1-methyl-4-phenyl-2-pyridone as a starting material for synthesizing deuterated analogues of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The study highlights the efficient and selective synthesis process (Mabic & Castagnoli, 1996).Fluorofenidone Attenuates Collagen I and Transforming Growth Factor-β1 Expression
This study investigates the effects of Fluorofenidone (1-(3-fluorophenyl)-5-methyl-2-(1H)-pyridone) on fibrosis in rat proximal tubular epithelial cells, induced by angiotensin II. It aims to understand the molecular mechanism involved in this process (Zhang‐zhe Peng et al., 2009).Synthesis, 1H and 13C NMR Assignment of Novel 2‐Pyridone Derivatives
This research focuses on synthesizing and studying N-substituted derivatives of benzoylpyridin2-(1H)-ones, important in medicinal chemistry. It also discusses the impact of different substituents on the chemical shifts of protons and carbons in the pyridone ring (Chand, Sharma, & Sharma, 2016).
Safety and Hazards
Future Directions
While specific future directions for 1-Methyl-2-pyridone are not mentioned in the retrieved data, it is used as a reactant in the trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis .
Relevant Papers
Several papers have been published on the synthesis and properties of 2-pyridones, including this compound . These papers discuss recent advances in synthetic approaches, spectroscopic studies, and more .
Mechanism of Action
Target of Action
1-Methyl-2-pyridone is a derivative of pyridone, which has been recognized as a crucial scaffold in medicinal chemistry due to its ability to serve as hydrogen bond donors and acceptors It’s known that pyridone derivatives exhibit a broad spectrum of biological activities, including anxiolytic, antimicrobial, antituberculosis, antiviral, anticancer, and anti-inflammatory effects .
Mode of Action
It’s known that pyridone derivatives, such as pirfenidone, might reduce the expression of profibrotic factors such as transforming growth factor-β (tgf-β), and proinflammatory cytokines, like tumor necrosis factor-α (tnf-α), interleukin (il)-4, and il-13, which could modulate the inflammatory response and inhibit collagen synthesis in lung tissue .
Biochemical Pathways
This compound is a catabolite of nicotinamide, its methylated form, and its ribosylated form . These catabolites of vitamin B3 are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) . The biochemical pathways leading to their generation involve both enzymatic and chemical processes .
Pharmacokinetics
It’s known that niacin, a related compound, is extensively metabolized following oral administration, and about 70% of the administered dose is recovered in urine in 96 hours as niacin, nua, mna, nno, nam, and 2py . The plasma levels of the parent niacin were higher than its metabolites though only about 3% of the unchanged drug is recovered in urine .
Result of Action
It’s known that the ribosylated form of one of the pyridones, the 4-pyridone-3-carboxamide riboside (4pyr), causes hepg3 cells to die by autophagy .
Action Environment
It’s known that the substance can be absorbed into the body by inhalation, through the skin, and by ingestion . When people are exposed to it, rapid, irregular respiration, shortness of breath, decreased pain reflex, and slight bloody nasal secretion are possible .
Biochemical Analysis
Biochemical Properties
1-Methyl-2-pyridone plays a significant role in biochemical reactions, particularly as a hydrogen bond donor and acceptor. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nicotinamide adenine dinucleotide (NAD) and its derivatives, influencing redox reactions and energy metabolism . The nature of these interactions often involves hydrogen bonding and coordination with metal ions, which can affect the activity of enzymes and the stability of protein structures.
Cellular Effects
This compound has notable effects on cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to regulate the insulin signaling cascade and play a role in apoptosis and bone resorption . Additionally, this compound can produce superoxide in the nucleus, which may impact gene expression upon cell stimulation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming complexes with metal ions or through hydrogen bonding. This compound has been shown to regulate signaling cascades, possibly through the inhibition of phosphatases . Furthermore, it may function as an oxygen sensor, influencing the activity of potassium channels and hypoxia-inducible factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its UV absorption and fluorescence spectra shift with solvent polarity and hydrogen bonding interactions . These temporal changes can provide insights into the stability and degradation of the compound, as well as its long-term effects on cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to inhibit fibrosis and inflammation in kidney fibroblasts without toxic effects . Higher doses may lead to adverse effects, although specific toxic thresholds have not been extensively studied.
Metabolic Pathways
This compound is involved in the metabolic pathways of nicotinamide adenine dinucleotide (NAD) degradation. It is a product of NAD metabolism and can be further metabolized into other compounds . This compound’s involvement in NAD metabolism highlights its role in energy transduction and cell signaling.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its solubility in water and other solvents facilitates its movement across cellular membranes . The compound’s distribution can affect its localization and accumulation in specific tissues.
Subcellular Localization
This compound is localized in various subcellular compartments, including the nucleus and cytoplasm. Its activity and function can be influenced by its localization, which may involve targeting signals or post-translational modifications . Understanding its subcellular distribution is crucial for elucidating its role in cellular processes.
properties
IUPAC Name |
1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-7-5-3-2-4-6(7)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVGIUUJYPYENY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061008 | |
| Record name | 2(1H)-Pyridinone, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; mp = 30-32 deg C; [Alfa Aesar MSDS] | |
| Record name | 1-Methyl-2-pyridone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19383 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.06 [mmHg] | |
| Record name | 1-Methyl-2-pyridone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19383 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
694-85-9, 94071-56-4 | |
| Record name | 1-Methyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=694-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-2-pyridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyridinone, dimer | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-2-pyridone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Pyridinone, 1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(1H)-Pyridinone, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpyridine-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-2-PYRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY6MVO4K7R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-methyl-2-pyridone?
A1: The molecular formula of this compound is C6H7NO, and its molecular weight is 109.13 g/mol. []
Q2: What are the key spectroscopic characteristics of this compound?
A2: this compound exhibits characteristic absorption bands in the UV, IR, and NMR spectra. UV absorption and fluorescence bands shift towards shorter wavelengths with increasing solvent polarity. [] Proton NMR studies reveal distinct chemical shifts and coupling constants for the molecule's protons. [] Infrared spectroscopy identifies characteristic OH stretching, in-plane and out-of-plane bending vibrations upon protonation of the carbonyl group. []
Q3: Have computational methods been used to study this compound?
A3: Yes, computational chemistry plays a crucial role in understanding the properties and reactivity of this compound. Ab initio calculations have been employed to determine the relative stabilities of isomeric [M + CH3]+ ions of 2-hydroxypyridine and 2-pyridone, providing insights into gas-phase methylation reactions. []
Q4: How do structural modifications of this compound affect its biological activity?
A4: Research on 3-heteroaryl-5,6-bis(aryl)-1-methyl-2-pyridones, which are structurally related to this compound, demonstrates the impact of structural modifications on their binding affinity for the benzodiazepine site of GABAA receptors. [] Introducing specific heteroaryl substituents at the 3-position and aryl groups at the 5- and 6-positions significantly influenced their affinity for α2/α3-subtypes of GABAA receptors. [] These findings highlight the potential for tailoring the biological activity of this compound derivatives through structural modifications.
Q5: How stable is this compound under various conditions?
A5: The degradation of pralidoxime chloride, which metabolizes to this compound, has been investigated. [] Pralidoxime chloride degrades more rapidly at higher pH values (between pH 1 and 3.2) and concentrations. [] This suggests that this compound's stability might be influenced by pH and concentration, although further research is needed to confirm this.
Q6: What is the relationship between niacin status and the urinary excretion of this compound-5-carboxamide?
A6: Studies on rats have shown a correlation between the urinary excretory ratio of nicotinamide catabolites, including this compound-5-carboxamide, and the conversion ratio of tryptophan to nicotinamide. [] This suggests that the urinary excretion of this compound-5-carboxamide could be a potential indicator of niacin status.
Q7: Has this compound shown efficacy in any in vitro or in vivo models?
A7: The provided research primarily focuses on the synthesis, metabolism, and spectroscopic properties of this compound. Its direct therapeutic efficacy in in vitro or in vivo models is not extensively discussed in these studies.
Q8: What analytical methods have been used to characterize and quantify this compound?
A8: Various analytical techniques have been employed to study this compound, including:* High-Performance Liquid Chromatography (HPLC): Used to identify and quantify this compound, particularly in metabolic studies. [, ]* Polarography and Voltammetry: Utilized to analyze the degradation products of pralidoxime chloride, which include this compound. []* Mass Spectrometry (MS): Employed to determine the molecular weight and fragmentation patterns of this compound and related compounds. [, ]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the structure and conformation of this compound, as well as to study its interactions with other molecules. [, , ]* UV-Vis Spectroscopy: Used to investigate the electronic structure and photophysical properties of this compound, particularly its absorption and fluorescence characteristics. []* Infrared (IR) Spectroscopy: Employed to identify functional groups and study hydrogen bonding interactions involving this compound. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



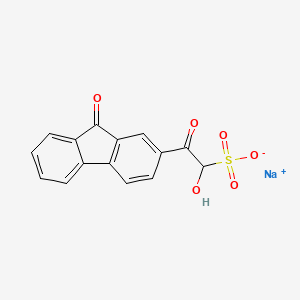
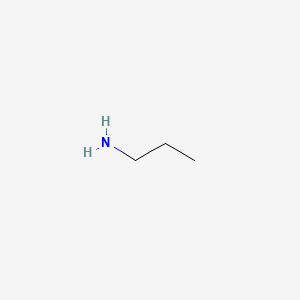


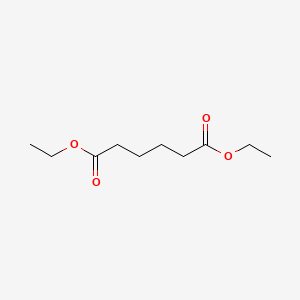
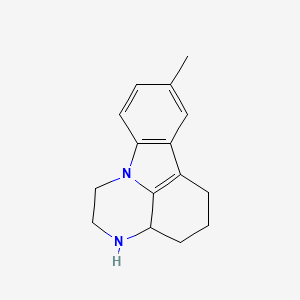



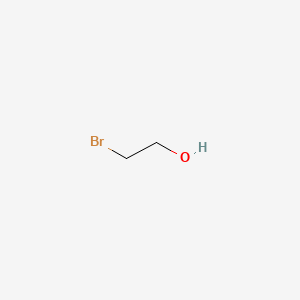
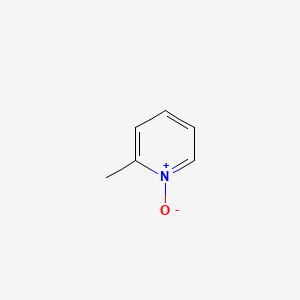
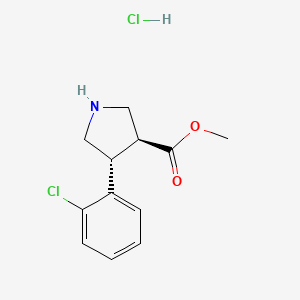

![trans (+/-) 1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid](/img/structure/B7768940.png)